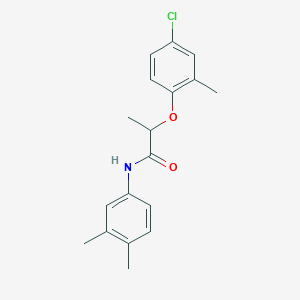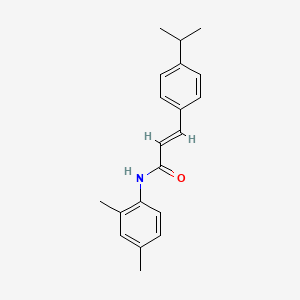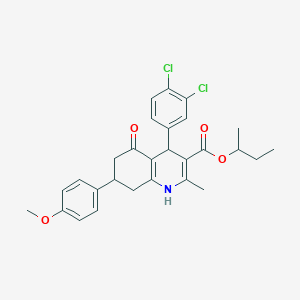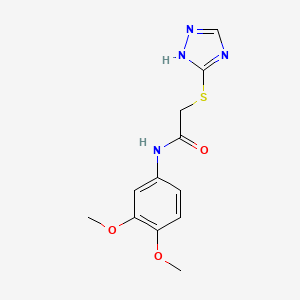
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as BDP or benzodioxolylpiperazine.
Mécanisme D'action
BDP acts on the central nervous system by modulating the activity of serotonin receptors. It has been shown to have high affinity for 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. BDP also has moderate affinity for dopamine receptors, which may contribute to its potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
BDP has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. BDP has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BDP has several advantages for lab experiments, including its high affinity for serotonin and dopamine receptors, its potential therapeutic properties, and its ability to act as a scaffold for drug development. However, BDP also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on BDP. One direction is the development of new drugs based on the BDP scaffold for the treatment of various diseases. Another direction is the study of BDP's potential therapeutic effects in human clinical trials. Additionally, further research is needed to fully understand the biochemical and physiological effects of BDP and its potential toxicity at high doses.
Méthodes De Synthèse
BDP can be synthesized using a multi-step process involving the reaction of 1,3-benzodioxole and piperazine with 3,4-dimethoxybenzoyl chloride. The resulting compound is then treated with oxalic acid to form the oxalate salt of BDP. The synthesis of BDP has been optimized to increase yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
BDP has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BDP has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, BDP has been studied for its potential as a drug target for the treatment of various diseases, including cancer, schizophrenia, and Parkinson's disease. In medicinal chemistry, BDP has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5.C2H2O4/c1-25-17-6-4-16(12-19(17)26-2)21(24)23-9-7-22(8-10-23)13-15-3-5-18-20(11-15)28-14-27-18;3-1(4)2(5)6/h3-6,11-12H,7-10,13-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMAHXZXJFNPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-(3,4-dimethoxy-phenyl)-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4990237.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4990243.png)


![N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4990276.png)
![2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4990281.png)
![2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4990292.png)
![N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4990293.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990297.png)
![3-{[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4990302.png)



![N-[3-(methylthio)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4990348.png)